4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
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Overview
Description
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a pyrazolyl-pyridinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrazolyl-pyridinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Another benzamide derivative with a different substituent pattern.
2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole: A compound with a similar core structure but different functional groups.
Uniqueness
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-9-7-14(8-10-16)19(25)21-13-15-12-18(22-24(15)3)17-6-4-5-11-20-17/h4-12H,13H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAZVZYZIGPYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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